1-(Bromomethyl)-1-methylcyclopentane
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Overview
Description
1-(Bromomethyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl and a methyl group at the same carbon atom
Mechanism of Action
Target of Action
Brominated compounds like this often participate in organic synthesis reactions, particularly in carbon-carbon bond-forming reactions .
Mode of Action
1-(Bromomethyl)-1-methylcyclopentane, as a brominated compound, can participate in various chemical reactions. One such reaction could be the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in this compound could be replaced by another group in a palladium-catalyzed process .
Biochemical Pathways
Brominated compounds are often used in organic synthesis, and their products can participate in various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
The pharmacokinetics of such compounds would depend on factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
The products of its reactions could have various effects depending on their structure and the biochemical pathways they participate in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can react with it, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methylcyclopentane can be synthesized through the bromination of 1-methylcyclopentane. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methylcyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-methylcyclopentane.
Elimination: 1-Methylcyclopentene.
Oxidation: 1-(Carboxymethyl)-1-methylcyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-methylcyclopentane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Environmental Studies: As a model compound to study the behavior of brominated organic compounds in the environment.
Comparison with Similar Compounds
1-Bromomethylcyclopentane: Lacks the additional methyl group, leading to different reactivity and properties.
1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
1-(Bromomethyl)-1-ethylcyclopentane: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the same carbon atom, which influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNUARUDLGQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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